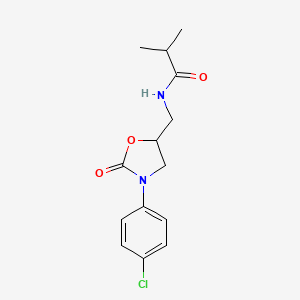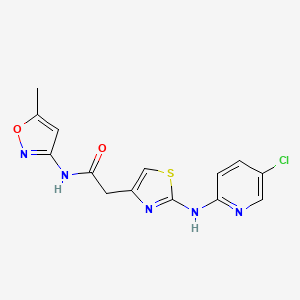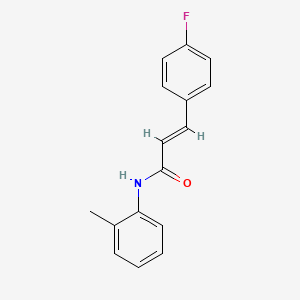
N-(4-Methylphenyl) bis-trifluoromethane sulfonimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl) bis-trifluoromethane sulfonimide is a chemical compound with the molecular formula C9H7F6NO4S2 and a molecular weight of 371.28 g/mol . This compound is known for its strong electron-withdrawing properties and is used in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of N-(4-Methylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 4-methyl aniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N-(4-Methylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a triflating reagent, converting ketones to enol triflates.
Oxidation and Reduction Reactions: The compound can participate in stereoselective sulfoxidation reactions.
Reagents and Conditions: Common reagents used in these reactions include potassium bis(trimethylsilyl)amide (KHMDS), palladium catalysts (Pd(PPh3)4), and tributyltin hydride (Bu3SnH).
Major Products: The major products formed from these reactions include enol triflates and sulfoxides.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylphenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which make it an effective triflating reagent. It interacts with molecular targets such as ketones and amines, facilitating the formation of enol triflates and other derivatives . The compound’s ability to stabilize negative charges and enhance electrophilicity is key to its reactivity in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
N-(4-Methylphenyl) bis-trifluoromethane sulfonimide can be compared with other similar compounds such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound has similar electron-withdrawing properties and is used in similar applications.
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide): This variant includes a chloro-substituted pyridyl group, which may alter its reactivity and applications.
N-(2-Pyridyl)bis(trifluoromethanesulfonimide): Another pyridyl-substituted variant with distinct properties and uses.
This compound stands out due to its specific substitution pattern, which can influence its reactivity and suitability for particular applications.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-N-(4-methylphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO4S2/c1-6-2-4-7(5-3-6)16(21(17,18)8(10,11)12)22(19,20)9(13,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNCHSQFLMLRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2885222.png)





![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2885237.png)

![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2885240.png)
